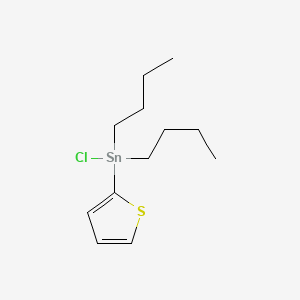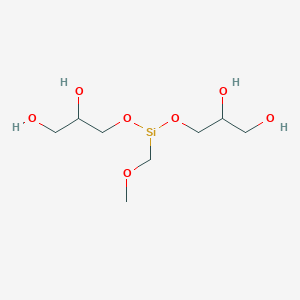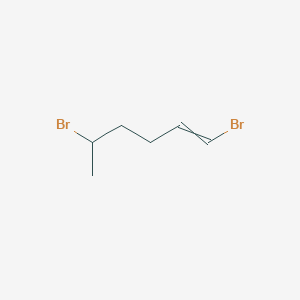
N-(Methylcarbamoyl)-1-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Methylcarbamoyl)-1-phenylmethanesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a phenyl ring, with a methylcarbamoyl group attached to the nitrogen atom of the sulfonamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Methylcarbamoyl)-1-phenylmethanesulfonamide can be achieved through several methods. One common approach involves the reaction of phenylmethanesulfonyl chloride with methyl isocyanate in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or chromatography for purification.
Analyse Des Réactions Chimiques
Types of Reactions: N-(Methylcarbamoyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: N-(Methylcarbamoyl)-1-phenylmethanesulfonamide is used as an intermediate in the synthesis of various organic compounds. It can be employed in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound may be used to study enzyme inhibition and protein interactions due to its sulfonamide group, which is known to interact with certain enzymes.
Medicine: The compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Sulfonamides are known for their antibacterial properties, and modifications of this compound could lead to new therapeutic agents.
Industry: In industrial processes, this compound can be used as a reagent in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(Methylcarbamoyl)-1-phenylmethanesulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted.
Comparaison Avec Des Composés Similaires
- N-(Methylcarbamoyl)-1-phenylmethanesulfonamide
- This compound
- This compound
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
121822-76-2 |
|---|---|
Formule moléculaire |
C9H12N2O3S |
Poids moléculaire |
228.27 g/mol |
Nom IUPAC |
1-benzylsulfonyl-3-methylurea |
InChI |
InChI=1S/C9H12N2O3S/c1-10-9(12)11-15(13,14)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,10,11,12) |
Clé InChI |
AHKGBRJBYIWBGY-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)NS(=O)(=O)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[([2,2'-Bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide](/img/structure/B14280524.png)

![1-Imino-1H-naphtho[2,3-F]isoindol-3-amine](/img/structure/B14280536.png)


![2-[(Benzylsulfanyl)methyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14280566.png)
![2-[Hydroxy(phenyl)methyl]cyclopent-3-en-1-one](/img/structure/B14280570.png)
![N,N-Di([1,1'-biphenyl]-4-yl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14280583.png)


![2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]-](/img/structure/B14280598.png)
![2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol](/img/structure/B14280604.png)


